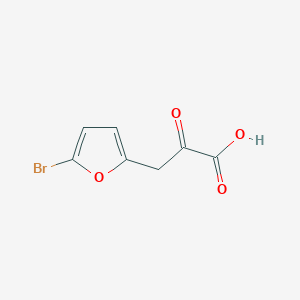

3-(5-Bromofuran-2-yl)-2-oxopropanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO4 |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

3-(5-bromofuran-2-yl)-2-oxopropanoic acid |

InChI |

InChI=1S/C7H5BrO4/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11) |

InChI Key |

RMEFZPJTIPUPPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)CC(=O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 5 Bromofuran 2 Yl 2 Oxopropanoic Acid

Strategic Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to break down a target molecule into simpler, commercially available starting materials. For 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid, two primary disconnection points are considered: the α-keto acid group and the furan (B31954) ring system.

Disconnection at the α-Keto Acid Moiety

The α-keto acid functional group offers several avenues for disconnection. A common strategy involves disconnecting the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This leads to precursors such as an activated furan derivative and a two-carbon synthon that can generate the keto acid functionality.

One established method for forming α-keto acids is through the oxidation of corresponding α-hydroxy acids. organic-chemistry.org Another approach involves the hydrolysis of α-keto esters, which can be synthesized through various condensation reactions. organic-chemistry.org Additionally, the reaction of a Grignard reagent with a dialkyl oxalate (B1200264) followed by hydrolysis is a known method for preparing α-keto acids. google.com An "umpolung" strategy, which reverses the normal polarity of a functional group, can also be employed. For instance, an aldehyde can be converted into a dithiane, which is then deprotonated, carboxylated, and hydrolyzed to yield the α-keto acid. google.com

Disconnection Strategies Involving the Furan Ring System

The furan ring itself can be a point of disconnection. Classic furan syntheses, such as the Paal-Knorr synthesis, involve the cyclization of a 1,4-dicarbonyl compound. mdpi.com The Feist-Benary furan synthesis is another powerful method that utilizes the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. youtube.com

For a substituted furan like the target compound, a disconnection could involve breaking the bonds forming the ring, leading to acyclic precursors that can be cyclized. Alternatively, a functional group interconversion approach can be considered, where a pre-existing furan ring is modified. For instance, a readily available furfural (B47365) derivative can be halogenated and then elaborated to introduce the oxopropanoic acid side chain. researchgate.netguidechem.com Palladium-catalyzed cross-coupling reactions are also effective for constructing substituted furans by forming carbon-carbon bonds on a pre-formed furan core. organic-chemistry.org

Precursor Synthesis Routes and Optimization

The successful synthesis of the target molecule relies on the efficient preparation of key precursors. This section details the synthesis of the halogenated furan building block and the functionalized aliphatic chain.

Synthesis of Halogenated Furan Building Blocks (e.g., 5-Bromofuran-2-carbaldehyde)

5-Bromofuran-2-carbaldehyde is a crucial intermediate for the synthesis of this compound. A common method for its preparation is the bromination of 2-furaldehyde. guidechem.comchemicalbook.com Traditional methods often use molecular bromine, but these can suffer from poor regioselectivity and the hazardous nature of bromine. chemicalbook.com

More modern and selective methods utilize alternative brominating agents. One such method employs 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) as a greener and more selective reagent for the bromination of 2-furaldehyde, proceeding under solvent-free conditions. guidechem.comchemicalbook.com Another approach involves the use of N-methylimidazole and n-butyl bromide to generate a brominating ionic liquid in situ. google.com

Below is a table summarizing a synthetic route for 5-Bromofuran-2-carbaldehyde:

| Step | Reactant(s) | Reagent(s) | Conditions | Product | Yield (%) |

| 1 | 2-Furaldehyde | 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3) | 40 °C, 2.5 h, solvent-free | 5-Bromofuran-2-carbaldehyde | 88 |

Preparation of Functionalized Aliphatic Chain Precursors for α-Keto Acid Formation

The synthesis of the 2-oxopropanoic acid side chain requires a suitable three-carbon precursor. One common strategy is to start with a compound that can be readily converted to the α-keto acid moiety. For example, an α-hydroxy ester can be oxidized to the corresponding α-keto ester, which is then hydrolyzed. organic-chemistry.org

Alternatively, a Claisen condensation reaction between an ester and a ketone can provide a β-keto ester, which can then be further manipulated. A tandem Horner-Wadsworth-Emmons olefination followed by a Claisen rearrangement and ester hydrolysis can convert an aldehyde into a β-substituted α-keto acid. organic-chemistry.org

The following table outlines a general approach for α-keto acid precursor synthesis:

| Precursor Type | Synthetic Method | Key Reagents | Intermediate | Final Product |

| α-Hydroxy Acid | Oxidation | 2-Azaadamantane N-oxyl (AZADO), O2 | α-Keto Acid | α-Keto Acid |

| Alkene | Oxidation | Iron nanocomposite, TBHP | Not isolated | α-Keto Acid |

| Aldehyde | Umpolung (Dithiane formation) | Thiol, Strong base, CO2 | Dithioacetal carboxylic acid | α-Keto Acid |

Direct Synthetic Approaches for this compound

Direct synthetic methods aim to construct the target molecule in fewer steps. One potential direct approach is the Friedel-Crafts acylation of 2-bromofuran (B1272941) with an appropriate acylating agent that already contains the α-keto acid or a precursor functionality. For instance, reacting 2-bromofuran with ethyl oxalyl chloride could potentially yield the corresponding α-keto ester, which can then be hydrolyzed.

Another direct strategy could involve a condensation reaction. The aldol (B89426) condensation of 5-bromofuran-2-carbaldehyde with a pyruvate (B1213749) equivalent, followed by oxidation, could lead to the desired product. ncert.nic.in The Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide followed by hydrolysis, is a classic method for producing α-amino acids, and modifications of this could potentially be adapted for α-keto acid synthesis. youtube.com Furthermore, reactions of 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid like triflic acid have been shown to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives, suggesting that electrophilic activation of furan derivatives can be a powerful tool for C-C bond formation. mdpi.comnih.gov

Condensation Reactions with Furan-2-carbaldehyde Derivatives

Condensation reactions represent a fundamental approach to constructing the three-carbon side chain attached to the furan ring. A plausible and direct route involves the reaction of a 5-bromofuran-2-carbaldehyde with a compound that can provide the 2-oxopropanoic acid moiety.

One common strategy for forming α,β-unsaturated carboxylic acids from aldehydes is the Knoevenagel condensation, followed by further modifications. For instance, furan-2-carbaldehydes are known to react with active methylene compounds like malonic acid in the presence of a basic catalyst such as piperidine (B6355638) in pyridine (B92270) to yield 3-(furan-2-yl)propenoic acids. mdpi.com A similar reaction using 5-bromofuran-2-carbaldehyde as the starting material would yield 3-(5-bromofuran-2-yl)propenoic acid. Subsequent oxidation of the double bond could potentially lead to the desired 2-oxopropanoic acid, although this may involve multiple steps and careful selection of oxidizing agents to avoid over-oxidation or reaction with the furan ring.

A more direct approach would be a condensation reaction with pyruvic acid or its derivatives. Acid-catalyzed condensations of aldehydes with furan compounds are well-documented. scispace.comresearchgate.net For example, methyl 2-furoate condenses with various aldehydes in the presence of concentrated sulfuric acid. scispace.com This suggests that a condensation between 5-bromofuran-2-carbaldehyde and pyruvic acid or an ester thereof could be facilitated by an acid catalyst to form the desired product or its ester. The reactivity of the carbonyl group in furan-2-carbaldehyde derivatives is influenced by substituents on the furan ring; electron-withdrawing groups can activate the carbonyl group for such condensation reactions. nih.gov

Another related condensation is the reaction of furan-2-carboxaldehydes with hippuric acid in the presence of potassium acetate (B1210297) and acetic anhydride (B1165640), which is a variation of the Erlenmeyer-Plöchl synthesis of azlactones. nih.govresearchgate.net While this specific reaction leads to a different product, it highlights the reactivity of the furan-2-carbaldehyde in condensation reactions that form new carbon-carbon bonds at the aldehyde carbon.

The following table summarizes typical conditions for condensation reactions involving furan-2-carbaldehyde derivatives, which could be adapted for the synthesis of this compound.

| Starting Aldehyde | Reagent | Catalyst/Solvent | Product Type | Reference |

| Furan-2-carbaldehyde | Malonic acid | Piperidine/Pyridine | 3-(Furan-2-yl)propenoic acid | mdpi.com |

| Substituted furan-2-carboxaldehydes | Hippuric acid | Potassium acetate/Acetic anhydride | 4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one | nih.gov |

| Methyl 2-furoate | Various aldehydes | Concentrated sulfuric acid | bis(5-carbomethoxy-2-furyl)methoxy derivatives | scispace.com |

Bromination Strategies Applied to Furan-2-yl-2-oxopropanoic Acid Precursors

An alternative synthetic route involves the initial synthesis of the unbrominated precursor, 3-(furan-2-yl)-2-oxopropanoic acid, followed by selective bromination of the furan ring. The regioselectivity of electrophilic substitution on the furan ring is a critical consideration in this approach.

The furan ring is susceptible to electrophilic attack, and the position of substitution is directed by the existing substituents. For furan rings bearing an electron-withdrawing group at the 2-position, such as the 2-oxopropanoic acid moiety, electrophilic substitution is directed to the 5-position. pharmaguideline.com This is because the electron-withdrawing nature of the substituent deactivates the ring towards electrophilic attack, particularly at the adjacent 3-position, making the 5-position the most favorable site for substitution.

Therefore, the direct bromination of 3-(furan-2-yl)-2-oxopropanoic acid is a highly viable strategy for the synthesis of the target compound. Various brominating agents can be employed, and the reaction conditions can be controlled to favor monosubstitution. Mild brominating agents are often preferred to prevent polybromination or degradation of the furan ring. pharmaguideline.com For example, bromination of furan with bromine in dimethylformamide (DMF) or dioxane at low temperatures is a method for producing 2-bromofuran. pharmaguideline.com For substrates with deactivating groups, slightly more forcing conditions might be necessary, but the inherent regioselectivity should still favor the 5-position.

Selective bromination has been successfully applied to other furan-containing compounds and related heterocyclic systems. researchgate.netresearchgate.net For instance, regioselective bromination of benzofuran (B130515) derivatives has been achieved, demonstrating the feasibility of targeted halogenation in fused ring systems. researchgate.net

The table below outlines various bromination conditions that could be applicable to the synthesis of this compound from its precursor.

| Substrate | Brominating Agent | Conditions | Product | Reference |

| Furan | Bromine/Dioxane | -5°C | 2-Bromofuran | pharmaguideline.com |

| Fraxinellone | N-Bromosuccinimide (NBS) | Dichloromethane, 40°C | Brominated fraxinellone | researchgate.net |

| 1-(3-Benzofuranyl)-2-phenylethanones | Not specified | Not specified | Regioselectively brominated products | researchgate.net |

Multi-Component Reactions for One-Pot Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the literature, the principles of MCRs can be applied to design a potential one-pot synthesis.

Such a reaction could conceivably involve a furan derivative, a source for the bromo substituent, and components that assemble the 2-oxopropanoic acid side chain. For example, a three-component reaction could be envisioned between a furan, a glyoxal (B1671930) derivative, and a cyanide source, followed by hydrolysis and bromination in a single pot. The synthesis of highly substituted furan derivatives has been achieved through MCRs, demonstrating the utility of this approach in building the furan core itself. researchgate.net

The development of novel MCRs is an active area of research, and their application to the synthesis of functionalized furan derivatives is of significant interest due to the prevalence of the furan scaffold in biologically active molecules.

Chemo- and Regioselective Considerations in the Synthesis of this compound

The successful synthesis of this compound hinges on controlling both chemoselectivity and regioselectivity at various stages of the synthesis.

Regioselectivity is of paramount importance during the bromination step. As discussed previously, the presence of an electron-withdrawing group at the 2-position of the furan ring directs electrophilic substitution to the 5-position. This inherent electronic preference is a key factor in achieving the desired regiochemistry. Careful selection of the brominating agent and reaction conditions is crucial to ensure that bromination occurs exclusively at the 5-position, avoiding substitution at other positions or polybromination. The synthesis of other regioselectively substituted thiophene (B33073) derivatives through controlled lithiation and bromination further illustrates the importance of regiocontrol in heterocyclic chemistry. mdpi.com

Chemoselectivity is a critical consideration in both the condensation and bromination steps. In the condensation of 5-bromofuran-2-carbaldehyde with a pyruvic acid derivative, the reaction must selectively occur at the aldehyde group without affecting the furan ring or the bromo substituent. Similarly, during the bromination of 3-(furan-2-yl)-2-oxopropanoic acid, the brominating agent should selectively react with the furan ring without causing undesired reactions at the keto or carboxylic acid functionalities of the side chain. The choice of catalyst and reaction conditions plays a significant role in ensuring the desired chemoselectivity.

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

Incorporating principles of green chemistry into the synthesis of this compound is essential for developing environmentally benign and sustainable processes. This involves the use of efficient catalysts, optimization of reaction media, and the use of renewable feedstocks where possible.

Catalytic Approaches and Catalyst Development

The use of catalysts is central to many of the proposed synthetic steps and offers opportunities for greener processes. Catalysts can increase reaction rates, improve selectivity, and reduce energy consumption.

Acid and Base Catalysis: As mentioned, both acid and base catalysts can be employed in condensation reactions. mdpi.comscispace.com The development of solid acid or base catalysts could simplify product purification and allow for catalyst recycling, thereby reducing waste.

Metal Catalysis: While not directly implicated in the primary proposed routes, metal catalysts are widely used in the synthesis of furan derivatives. mdpi.comnih.gov For example, palladium- and copper-based catalysts are used in cross-coupling reactions to form C-C bonds on the furan ring. nih.govnih.gov Zirconium dioxide has been used as a catalyst for the cross-ketonization of methyl 2-furoate with carboxylic acids to produce acyl furans. rsc.orgresearchgate.net

Biocatalysis: Enzymatic methods are increasingly being used in chemical synthesis as a green alternative to traditional chemical methods. acs.org The use of enzymes could offer high selectivity and mild reaction conditions for the synthesis of the target molecule or its precursors.

The following table provides examples of catalytic systems used in the synthesis of furan derivatives.

| Reaction Type | Catalyst | Substrates | Reference |

| Cross-ketonization | Zirconium dioxide | Methyl 2-furoate, Acetic acid | rsc.orgresearchgate.net |

| Hydroarylation | Triflic acid (TfOH), AlCl₃, AlBr₃ | 3-(Furan-2-yl)propenoic acids, Arenes | nih.govnih.gov |

| Cyclization | Cobalt(II) porphyrin complexes | Alkynes, α-Diazocarbonyls | nih.gov |

| Tetrasubstituted furan synthesis | Organic bases (e.g., triethylamine) | α-Hydroxy ketones, Cyano compounds | mdpi.comresearchgate.net |

Solvent Selection and Reaction Media Optimization

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents, the reduction of solvent use, or the use of solvent-free conditions.

Green Solvents: The use of water, supercritical fluids, or ionic liquids as reaction media can be explored as alternatives to volatile organic compounds (VOCs). The synthesis of some furan derivatives has been successfully carried out in greener solvents. researchgate.net

Solvent-Free Conditions: Where feasible, running reactions under solvent-free conditions can significantly reduce waste and simplify purification. Microwave-assisted synthesis, for example, can often be performed with minimal or no solvent and can lead to shorter reaction times and higher yields. nih.govresearchgate.netresearchgate.net

By carefully considering these green chemistry principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Process Chemistry Considerations for Research-Scale Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory setting to a research scale (grams to hundreds of grams) necessitates careful consideration of several process chemistry parameters to ensure safety, efficiency, and reproducibility.

Starting Material Purity and Sourcing: The purity of the starting 2-furfural is critical, as impurities can lead to side reactions during bromination, complicating the purification of 5-bromo-2-furaldehyde. For research-scale synthesis, sourcing high-purity 2-furfural and the brominating agent is essential.

Reaction Conditions and Control:

Bromination: The bromination of 2-furfural is an exothermic reaction. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of over-brominated products. The rate of addition of the brominating agent must be carefully controlled, and the reaction vessel should be equipped with adequate cooling.

Azlactone Formation: The condensation reaction to form the azlactone often requires elevated temperatures. Precise temperature control is necessary to ensure complete reaction while minimizing thermal degradation of the reactants and product. The use of a reliable heating mantle and temperature probes is recommended.

Hydrolysis: The hydrolysis of the azlactone is also temperature-dependent. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is important to determine the optimal reaction time and prevent decomposition of the final product.

Solvent Selection and Handling: While the bromination step can be performed solvent-free, the subsequent steps typically involve solvents. The choice of solvent should consider not only solubility of the reactants and intermediates but also ease of removal, toxicity, and environmental impact. For instance, in the azlactone synthesis, acetic anhydride is both a reagent and a solvent. Its handling requires appropriate personal protective equipment and a well-ventilated fume hood due to its corrosive and lachrymatory nature.

Workup and Purification:

Extraction and Washing: On a larger scale, extractions require appropriately sized separatory funnels or extraction vessels. The efficiency of washing steps to remove impurities is critical for the purity of the final product.

Crystallization and Filtration: The crystallization process for both the intermediate and the final product needs to be optimized to obtain good yields and high purity. This includes selecting an appropriate solvent system and controlling the cooling rate. Filtration of larger quantities of solids may require the use of a Buchner funnel with a suitable filter paper size and a vacuum pump.

Drying: The isolated product must be thoroughly dried to remove residual solvents. A vacuum oven at a controlled temperature is often used for this purpose.

Safety Considerations: A thorough safety assessment of all reagents and reaction steps is paramount. This includes understanding the hazards associated with bromine or alternative brominating agents, acetic anhydride, and any solvents used. The potential for exothermic reactions must be managed with appropriate cooling and monitoring. All operations should be conducted in a well-ventilated fume hood with access to appropriate safety equipment.

Data Tables

Table 1: Key Reagents and Intermediates

| Compound Name | Role | Molar Mass ( g/mol ) |

| 2-Furfural | Starting Material | 96.09 |

| 1-Butyl-3-methylimidazolium tribromide | Brominating Agent | 378.98 |

| 5-Bromo-2-furaldehyde | Intermediate | 174.98 |

| Hippuric Acid | Reagent for Azlactone Synthesis | 179.17 |

| Acetic Anhydride | Reagent and Solvent | 102.09 |

| Sodium Acetate | Catalyst | 82.03 |

| 4-(5-Bromofuran-2-ylmethylene)-2-phenyloxazol-5(4H)-one | Azlactone Intermediate | 318.14 |

| This compound | Final Product | 247.02 |

Table 2: Summary of a Proposed Synthetic Route

| Step | Reaction | Key Reagents | Typical Conditions |

| 1 | Bromination | 2-Furfural, [bmim]Br3 | Solvent-free, 40°C |

| 2 | Azlactone Synthesis | 5-Bromo-2-furaldehyde, Hippuric Acid, Acetic Anhydride, Sodium Acetate | Heating |

| 3 | Hydrolysis | Azlactone Intermediate, Dilute Acid | Heating |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 5 Bromofuran 2 Yl 2 Oxopropanoic Acid

Reactivity Profiles at the α-Keto Acid Functionality

The α-keto acid group is a hub of chemical reactivity, participating in a variety of transformations including decarboxylation, tautomerism, and nucleophilic additions.

Mechanistic Investigations of Decarboxylation Pathways

The decarboxylation of α-keto acids can proceed through several mechanistic pathways, the prevalence of which is influenced by reaction conditions such as temperature and the presence of catalysts. For aromatic and heteroaromatic 2-oxopropanoic acids, such as the title compound, decarboxylation can be initiated under thermal conditions. Studies on the thermolysis of aromatic carboxylic acids suggest that decarboxylation can occur via an acid-promoted ionic pathway. unt.edu In this mechanism, protonation of the keto group enhances the electrophilicity of the carbonyl carbon, facilitating the departure of carbon dioxide.

Furthermore, the formation of anhydride (B1165640) intermediates can play a role in the decarboxylation process, potentially leading to cross-linking and the formation of arylated products, especially in non-polar solvents. unt.edu The presence of the furan (B31954) ring, an electron-rich aromatic system, may influence the stability of intermediates and transition states in these pathways. Additionally, oxidative decarboxylation is a known pathway for related arylacetic acids, often involving radical or single-electron transfer mechanisms, particularly in the presence of oxidizing agents. ias.ac.inrsc.org For instance, the oxidative decarboxylation of arylacetic acids can be achieved with singlet molecular oxygen to yield the corresponding carbonyl compounds. ias.ac.in

Keto-Enol Tautomerism and Equilibrium Studies

Like other carbonyl compounds with α-hydrogens, 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid can exist in equilibrium between its keto and enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, and this process is often catalyzed by traces of acid or base. masterorganicchemistry.comopenstax.org

Acid-Catalyzed Tautomerism: In the presence of an acid, the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A subsequent deprotonation at the α-carbon by a weak base (like the solvent) leads to the formation of the enol. libretexts.org

Base-Catalyzed Tautomerism: A base can directly deprotonate the α-carbon to form a resonance-stabilized enolate ion. Protonation of the enolate oxygen then yields the enol. openstax.org

For most simple aldehydes and ketones, the keto-enol equilibrium strongly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, the position of the equilibrium can be influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.com In the case of this compound, the potential for extended conjugation in the enol form with the furan ring might slightly increase the enol concentration compared to simple aliphatic α-keto acids, though the keto form is still expected to predominate under standard conditions.

Table 1: General Factors Influencing Keto-Enol Equilibrium

| Factor | Influence on Enol Content | Rationale |

| Conjugation | Increases | Stabilization of the enol through delocalization of π-electrons. |

| Aromaticity | Significantly Increases | If the enol form is part of an aromatic system (e.g., phenols). |

| Intramolecular H-Bonding | Increases | Formation of a stable cyclic conformation involving the enolic hydroxyl and another functional group. |

| Solvent | Varies | Polar, protic solvents can stabilize both forms through hydrogen bonding. |

Carbonyl Reactivity: Nucleophilic Addition and Condensation Reactions

The electrophilic carbonyl carbon of the α-keto group is susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of carbonyl compounds and can be either reversible or irreversible depending on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents or hydrides, typically lead to irreversible addition. Weaker nucleophiles, such as water, alcohols, and amines, generally result in a reversible addition, establishing an equilibrium.

The reactivity of the carbonyl group can be enhanced by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. mdpi.com Common nucleophilic addition reactions for α-keto acids include the formation of cyanohydrins, hydrates, and hemiacetals.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also characteristic of α-keto acids. For example, they can react with amine derivatives to form imines or hydrazones. These reactions are often crucial steps in the synthesis of more complex heterocyclic systems.

Reactivity of the 5-Bromofuran Ring System

The 5-bromofuran ring in this compound is a versatile platform for a variety of synthetic transformations, primarily centered around the carbon-bromine bond.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a plausible, though often challenging, reaction pathway for 5-bromofurans. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring and the presence of electron-withdrawing groups. For an SNAr reaction to proceed readily, the aromatic ring must be electron-deficient to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed.

The furan ring itself is electron-rich, which generally disfavors SNAr. However, the presence of the α-keto acid group at the 2-position, which is electron-withdrawing, can provide some activation for nucleophilic attack at the 5-position. Despite this, SNAr reactions on simple 5-bromofurans are not common and often require harsh conditions or the presence of additional, strongly electron-withdrawing substituents on the ring. researchgate.netmdpi.com Studies on related halogenated heterocycles can provide insights into the potential for such reactions. zsmu.edu.uacore.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Bromine Position

The bromine atom on the furan ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnrochemistry.comorganic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comwikipedia.orgyoutube.comorganic-chemistry.org These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Suzuki Coupling: This reaction involves the coupling of the 5-bromofuran derivative with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgwikipedia.org The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. The general mechanism involves the oxidative addition of the bromofuran to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Research on the Suzuki-Miyaura coupling of tetrabromofuran (B14675212) has demonstrated the feasibility of this reaction on brominated furan systems. rsc.org

Heck Reaction: The Heck reaction couples the 5-bromofuran with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgwikipedia.orgorganic-chemistry.orgbyjus.comscienceinfo.com The mechanism involves oxidative addition of the bromofuran to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to form the substituted alkene product. byjus.com

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the 5-bromofuran and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com The catalytic cycle involves oxidative addition of the bromofuran to the palladium catalyst. Concurrently, the copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the arylated alkyne. youtube.com This reaction has been successfully applied to various bromo-substituted aromatic and heteroaromatic compounds. mdpi.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for 5-Bromofuran Derivatives

| Reaction | Coupling Partner | Key Reagents | Product Type |

| Suzuki | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | 5-Aryl/vinyl-furan |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | 5-(Alkenyl)-furan |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 5-(Alkynyl)-furan |

Electrophilic Aromatic Substitution on the Furan Ring (at Unsubstituted Positions)

The furan ring is inherently electron-rich and thus highly reactive towards electrophiles, significantly more so than benzene. pearson.comchemicalbook.com However, the reactivity of this compound is attenuated by the presence of two electron-withdrawing groups: the bromo substituent at C5 and the 2-oxopropanoic acid group at C2. Electrophilic attack will therefore occur at the unsubstituted C3 and C4 positions.

The regioselectivity of the substitution is determined by the stability of the cationic intermediate, known as the Wheland intermediate or σ-complex. youtube.comlibretexts.orgimperial.ac.uk

Attack at C4: An electrophile attacking the C4 position would be directed by the bromine atom at C5 (an ortho-director) and the heteroatom oxygen.

Attack at C3: Attack at the C3 position is influenced by the deactivating 2-oxopropanoic acid group. Generally, electron-withdrawing groups at C2 direct incoming electrophiles to the C4 and C5 positions. uobasrah.edu.iq

Given that the C5 position is already substituted, electrophilic attack is most likely to occur at the C4 position. However, in some cases with 2,5-disubstituted furans, substitution can occur at the C3 position. uobasrah.edu.iq For highly deactivated systems, harsh reaction conditions may be required, which can also lead to ring degradation. Typical electrophilic aromatic substitution reactions include nitration (using mild reagents like acetyl nitrate) and halogenation. uobasrah.edu.iq

| Reaction | Reagent | Predicted Major Product | Rationale |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 3-(5-Bromo-4-nitrofuran-2-yl)-2-oxopropanoic acid | The C2-substituent deactivates the ring, favoring substitution at C4. |

| Bromination | Br₂ in dioxane | 3-(4,5-Dibromofuran-2-yl)-2-oxopropanoic acid | Mild conditions are sufficient for brominating activated rings like furan. pearson.com |

| Sulfonation | Pyridine-sulfur trioxide complex | 3-(5-Bromo-4-sulfofuran-2-yl)-2-oxopropanoic acid | Strong acids can cause decomposition, so milder sulfonation agents are required. uobasrah.edu.iq |

Ring-Opening and Ring-Closing Reaction Pathways of the Furan Moiety

The furan ring, despite its aromaticity, can undergo ring-opening reactions under various conditions, a consequence of its relatively low resonance energy compared to benzene.

Acid-Catalyzed Ring Opening: In the presence of strong acids, particularly in aqueous media, the furan ring is susceptible to hydrolysis. researchgate.net The mechanism involves the initial protonation of the furan ring, which is the rate-limiting step. researchgate.netscite.ai Protonation at the α-carbon (C2 or C5) is energetically favored over protonation at the β-carbon (C3 or C4). researchgate.netacs.org Following protonation, a nucleophilic attack by water leads to the formation of a hydroxylated intermediate. acs.org Subsequent protonation of the ring oxygen facilitates the cleavage of a C-O bond, opening the ring to form an unsaturated 1,4-dicarbonyl compound. researchgate.netrsc.org For this compound, this would lead to a complex, highly functionalized linear product.

Diels-Alder Reactions ([4+2] Cycloaddition): The furan ring can act as a diene in Diels-Alder reactions. acs.org However, the presence of electron-withdrawing groups, such as the bromo and 2-oxopropanoic acid substituents, significantly reduces the reactivity of the furan ring toward dienophiles. rsc.orgmdpi.com Consequently, forcing conditions (e.g., high temperature, high pressure, or Lewis acid catalysis) would be necessary for this compound to participate in such cycloadditions. mdpi.com These reactions are often reversible. rsc.org

Ring-Closing Pathways: Ring-closing reactions typically follow a ring-opening event. For instance, the 1,4-dicarbonyl intermediate formed from acid-catalyzed hydrolysis could, under different conditions, undergo an intramolecular condensation to form a new five- or six-membered ring. Additionally, unusual acid-catalyzed ring transformations have been observed where a benzofuran (B130515) ring opens and recyclizes to form a different, highly substituted furan. nih.gov

Intramolecular Reactivity and Cyclization Pathways of this compound

The 2-oxopropanoic acid side chain contains both a ketone and a carboxylic acid, providing sites for intramolecular reactions. Under acidic or basic conditions, these functional groups can react with each other or with the furan ring.

One plausible pathway is an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid, activated by a strong acid, acts as an electrophile and attacks the electron-rich C3 position of the furan ring. This would lead to the formation of a fused ring system. However, the deactivating effect of the existing substituents on the furan ring might hinder this process.

Alternatively, base-promoted cyclization reactions are also conceivable. For instance, deprotonation of the carbon between the furan ring and the ketone could generate a nucleophile that participates in further reactions. Base-catalyzed cascade reactions involving intramolecular cyclization and aromatization are known for constructing various heterocyclic systems. researchgate.net

Another potential pathway involves the formation of intermediates that facilitate cyclization. For example, in the synthesis of the β-carboline flazin, a proposed mechanism involves the formation of intermediates that undergo dehydration and cyclization to create a furan ring as the final step. nih.gov While the starting materials are different, this illustrates the principle of forming heterocyclic rings through intramolecular condensation cascades.

Kinetic and Thermodynamic Studies of Key Transformations of this compound

Kinetics:

Acid-Catalyzed Hydrolysis: The kinetics of the acid-catalyzed hydrolysis of furan and its derivatives have been studied. The reaction is typically first-order, and the rate is dependent on the acidity of the solution. researchgate.net The rate-limiting step is the initial proton transfer to an α-carbon of the furan ring. researchgate.net For 2,5-dimethylfuran, the solvent deuterium (B1214612) isotope effect (kH/kD) was found to be 1.7, consistent with this mechanism. researchgate.net The electron-withdrawing substituents in this compound would be expected to decrease the rate of hydrolysis compared to unsubstituted furan.

Reactions with Radicals: Kinetic studies on the reaction of hydroxyl radicals with furan and alkylated furans show a negative temperature dependence, indicating that OH addition to the ring is the dominant pathway at lower temperatures (relevant to atmospheric and low-temperature combustion chemistry). whiterose.ac.ukacs.org

Thermodynamics:

Enthalpies of Formation: Standard enthalpies of formation in the gas phase have been calculated for numerous furan derivatives using high-level ab initio methods. acs.org Experimental data on the enthalpies of combustion, formation, fusion, and sublimation are available for compounds like furan-2-carboxylic acid and 3-(2-furyl)-2-propenoic acid. researchgate.net These values serve as benchmarks for estimating the thermodynamic properties of more complex derivatives.

Reaction Energetics: Density Functional Theory (DFT) calculations have been used to investigate the energetics of various furan reactions. For the acid-catalyzed ring opening of furan, protonation at the Cα position is calculated to be about 7 kcal/mol less activated than at the Cβ position. acs.org DFT studies on the conversion of furfural (B47365) on a palladium surface show that while the decarbonylation to furan is thermodynamically favored, the reduction to furfuryl alcohol has a lower activation energy. researchgate.netacs.org

| Parameter | Value (for related compounds) | Method | Reference |

| ΔH°c (furan-2-carboxylic acid, crys) | -2140.7 ± 1.2 kJ/mol | Calorimetry | researchgate.net |

| ΔH°f (furan-2-carboxylic acid, gas) | -367.6 ± 2.0 kJ/mol | Calorimetry/Vapor Pressure | researchgate.net |

| ΔH°sub (furan-2-carboxylic acid) | 92.2 ± 1.2 kJ/mol | Torsion-effusion | researchgate.net |

| Activation Energy (Furan Ring Opening) | Cα protonation is ~7 kcal/mol more favorable than Cβ | DFT Calculation | acs.org |

| Reaction Free Energy (Furan formation) | Overall exergonic process | DFT Calculation | researchgate.net |

Identification and Characterization of Reaction Intermediates in Transformations of this compound

The transient nature of reaction intermediates makes their direct observation challenging, but their existence is often inferred from trapping experiments, kinetic data, and computational modeling, and in some cases, direct spectroscopic observation is possible.

Wheland Intermediate (σ-complex): In electrophilic aromatic substitution reactions, the key intermediate is the Wheland intermediate, a resonance-stabilized carbocation. libretexts.org For furan, attack at the 2-position leads to an intermediate with three resonance structures, which is more stable than the intermediate from attack at the 3-position (two resonance structures). pearson.comchemicalbook.comquora.com This stabilization explains the preference for substitution at the α-positions. pearson.com For this compound, a similar σ-complex would form upon attack at C3 or C4.

Protonated Furan Species: In acid-catalyzed ring opening, the initial intermediate is a protonated furan. Computational studies show that this species is the precursor to subsequent nucleophilic attack and ring cleavage. researchgate.netscite.ai

Diels-Alder Adducts: In cycloaddition reactions, the initial 7-oxanorbornene adduct is the primary intermediate. acs.org These adducts can be endo or exo isomers. While the endo adduct is often the kinetically favored product, it can isomerize to the more thermodynamically stable exo adduct. acs.org Spectroscopic studies have been used to characterize pre-reactive intermediates in Diels-Alder reactions, revealing that π-π stacking can be a dominant stabilizing interaction. acs.org

Radical Adducts: In reactions with radicals like OH, an initial adduct is formed where the radical adds to the furan ring. whiterose.ac.uk The stability of this adduct can be temperature-dependent.

Spectroscopic Characterization: Techniques like NMR and FTIR are crucial for characterizing intermediates. For example, 1H and 13C-NMR can provide detailed structural information. mdpi.com In the study of 2-methylfuran (B129897) metabolites, preparative HPLC combined with mass spectrometry and NMR was used to identify and characterize reaction products and infer the reactive intermediates involved. acs.org Matrix isolation FTIR has been used to study complexes of furan with water, which can be considered initial intermediates in hydrolysis. nih.gov

Strategic Derivatization and Molecular Diversification of 3 5 Bromofuran 2 Yl 2 Oxopropanoic Acid

Functional Group Interconversions of the Carboxylic Acid and Ketone Moieties

The carboxylic acid and ketone functionalities are prime sites for a range of chemical transformations, enabling the synthesis of a variety of derivatives.

The carboxylic acid group of 3-(5-bromofuran-2-yl)-2-oxopropanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reversible reaction produces an ester and water. chemguide.co.ukbyjus.com The general scheme for esterification involves the protonation of the carboxyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. byjus.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Alcohol (R-OH) | 3-(5-Bromofuran-2-yl)-2-oxopropanoate ester | Acid catalyst (e.g., H₂SO₄), Heat |

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation often requires the use of coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond under mild conditions.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Amine (R-NH₂) | N-substituted-3-(5-bromofuran-2-yl)-2-oxopropanamide | Coupling agent, Mild conditions |

The ketone and carboxylic acid moieties can undergo both reduction and oxidation, leading to a variety of structurally different molecules.

Reduction of the α-keto acid can yield different products depending on the reducing agent and reaction conditions. Mild reducing agents can selectively reduce the ketone to a secondary alcohol, yielding 3-(5-bromofuran-2-yl)-2-hydroxypropanoic acid. Stronger reducing agents can potentially reduce both the ketone and the carboxylic acid.

Oxidation reactions can also be envisioned. For instance, oxidative decarboxylation could lead to the formation of 2-(5-bromofuran-2-yl)acetaldehyde. However, the stability of the furan (B31954) ring under various oxidizing conditions would need to be carefully considered.

The ketone functional group readily reacts with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are valuable for introducing nitrogen-containing functionalities into the molecule.

Oxime formation occurs through the condensation of the ketone with hydroxylamine. wikipedia.org This reaction is often catalyzed by a small amount of acid and results in the formation of a C=N-OH group. wikipedia.orgarpgweb.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Hydroxylamine (NH₂OH) | 3-(5-Bromofuran-2-yl)-2-(hydroxyimino)propanoic acid | Mild acid or base catalysis |

Hydrazone formation involves the reaction of the ketone with hydrazine or substituted hydrazines. researchgate.netrjptonline.org This reaction is a condensation reaction that forms a C=N-NHR moiety. Hydrazones are important intermediates in various synthetic transformations. researchgate.netnih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Hydrazine (N₂H₄) or Substituted Hydrazine | 3-(5-Bromofuran-2-yl)-2-(hydrazono)propanoic acid derivative | Typically in an alcoholic solvent |

Functionalization at the Bromine Position via Cross-Coupling Reactions

The bromine atom on the furan ring serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. wikipedia.orglibretexts.org This reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgillinois.edu

In the context of this compound, the bromine atom can be coupled with various aryl or vinyl boronic acids to introduce new carbon-based substituents at the 5-position of the furan ring. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Reactant 1 | Reactant 2 | Product | Catalyst System |

| This compound | Arylboronic acid (Ar-B(OH)₂) | 3-(5-Aryl-furan-2-yl)-2-oxopropanoic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.org This methodology can be applied to this compound to introduce a variety of amine functionalities.

For the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds, analogous palladium-catalyzed coupling reactions can be employed, using alcohols or thiols as the coupling partners. These reactions significantly expand the diversity of derivatives that can be synthesized from the parent compound.

| Coupling Partner | Reaction Type | Product |

| Amine (R₂NH) | Buchwald-Hartwig Amination | 3-(5-(Dialkylamino)furan-2-yl)-2-oxopropanoic acid |

| Alcohol (ROH) | Buchwald-Hartwig Ether Synthesis | 3-(5-(Alkoxy)furan-2-yl)-2-oxopropanoic acid |

| Thiol (RSH) | Buchwald-Hartwig Thioether Synthesis | 3-(5-(Alkylthio)furan-2-yl)-2-oxopropanoic acid |

Regioselective Functionalization of the Furan Ring

The furan ring in this compound has two available positions for substitution, C3 and C4. The regiochemical outcome of further functionalization, typically via electrophilic aromatic substitution, is dictated by the directing effects of the existing substituents: the bromo group at C5 and the 2-oxopropanoic acid side chain at C2.

The bromine atom at the C5 position is a deactivating, yet ortho-para directing group. Given that the para position (C2) is already substituted, it primarily directs incoming electrophiles to the C4 position. Conversely, the acyl group at the C2 position is strongly deactivating and acts as a meta director, guiding electrophiles to the C4 position as well. The convergence of these directing effects strongly favors electrophilic substitution at the C4 position over the C3 position.

However, achieving high regioselectivity can be challenging, and reaction conditions must be carefully optimized to prevent side reactions or substitution at the less favored C3 position. Cobalt-based metalloradical catalysis represents a modern approach for achieving complete regioselectivity in the synthesis of polysubstituted furans, which could potentially be adapted for functionalizing the pre-existing furan core. nih.gov

Table 1: Potential Regioselective Reactions on the Furan Ring

| Reaction Type | Reagent/Catalyst | Target Position | Potential Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | 3-(5-Bromo-4-nitrofuran-2-yl)-2-oxopropanoic acid |

| Halogenation | Br₂/FeBr₃ or NBS | C4 | 3-(4,5-Dibromofuran-2-yl)-2-oxopropanoic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C4 | 3-(5-Bromo-4-acylfuran-2-yl)-2-oxopropanoic acid |

This table presents hypothetical reactions based on established principles of furan chemistry. Experimental validation is required.

Synthesis of Polyfunctionalized Derivatives and Analogs of this compound

The synthesis of polyfunctionalized derivatives from the parent compound can be achieved by targeting its various reactive sites. This allows for the generation of a library of analogs with modified properties. Key strategies include transformations of the carboxylic acid and α-keto groups, as well as cross-coupling reactions at the C5-bromo position.

Modification of the Propanoic Acid Chain:

Esterification: The carboxylic acid can be readily converted to its corresponding esters through standard methods, such as reaction with an alcohol under acidic conditions or with an alkyl halide in the presence of a base. mdpi.commdpi.com

Amidation: Coupling the carboxylic acid with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) yields a variety of amides.

Reduction: The α-keto group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding α-hydroxy acid derivatives. nih.gov This transformation introduces a new chiral center, the stereochemistry of which is discussed in section 4.5.

Functionalization via C-Br Bond Chemistry: The bromine atom at the C5 position is a versatile handle for introducing molecular diversity, primarily through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed reaction with aryl or vinyl boronic acids or esters allows for the synthesis of 5-aryl or 5-vinyl furan derivatives.

Stille Coupling: Reaction with organostannanes provides another efficient route to introduce various carbon-based substituents.

Heck Coupling: Palladium-catalyzed coupling with alkenes can be used to append unsaturated side chains at the C5 position.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, yields 5-alkynylfuran derivatives.

Studies on related 3-(furan-2-yl)propenoic acids have shown that they can react with arenes in the presence of a Brønsted superacid like triflic acid (TfOH) to afford 3-aryl-3-(furan-2-yl)propanoic acid derivatives via hydroarylation. mdpi.comnih.gov This highlights a potential pathway for adding aryl substituents at the carbon adjacent to the furan ring.

Table 2: Selected Synthetic Transformations for Derivatization

| Starting Moiety | Reaction Type | Reagents | Resulting Functional Group/Structure | Ref. |

|---|---|---|---|---|

| Carboxylic Acid | Esterification | MeOH, H⁺ or Me₂SO₄, NaOH | Methyl Ester | mdpi.com |

| α-Keto Group | Reduction | NaBH₄ | α-Hydroxy Acid | nih.gov |

| 5-Bromo Group | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 5-Aryl Furan | - |

| 5-Bromo Group | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | 5-Alkynyl Furan | - |

Stereoselective Transformations and Chiral Auxiliary Strategies Applied to this compound

Controlling the stereochemistry of molecules is crucial in many chemical and biological contexts. For this compound, stereoselective transformations can be applied to control the configuration of the α-carbon and the adjacent carbon bearing the hydroxyl group after reduction of the ketone. This is often achieved using chiral auxiliaries or stereoselective catalysts. wikipedia.org

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Stereoselective Reduction of the α-Keto Group: The reduction of the α-keto group in this compound or its ester derivatives can produce a chiral α-hydroxy acid. Achieving high enantioselectivity in this step can be accomplished through several methods:

Enzymatic Reduction: Ketoreductases (KREDs), a class of alcohol dehydrogenases, are highly efficient biocatalysts for the stereoselective reduction of ketones, often yielding products with very high enantiomeric excess (>99% ee). nih.gov

Chiral Reducing Agents: Reagents such as those derived from chiral boranes (e.g., Alpine Borane) or chiral aluminum hydrides can achieve asymmetric reduction.

Application of Chiral Auxiliaries: The carboxylic acid function provides a convenient handle to attach a chiral auxiliary. wikipedia.org Common auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.org

Attachment: The carboxylic acid is converted to an acyl chloride or activated ester and then reacted with the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) to form a chiral imide.

Diastereoselective Reaction: The attached auxiliary then directs the stereochemistry of reactions on the α-keto-imide substrate. For example, a nucleophilic addition to the ketone would be directed to one face of the carbonyl group due to the steric hindrance imposed by the auxiliary.

Removal: The auxiliary is subsequently cleaved (e.g., by hydrolysis) to release the enantiomerically enriched product and allow for the recovery of the auxiliary. wikipedia.org

This strategy is particularly powerful for controlling the formation of new stereocenters. For instance, after converting the carboxylic acid to a chiral amide using pseudoephedrine, the α-proton could potentially be removed to form an enolate, which could then undergo a diastereoselective alkylation. wikipedia.org

Table 3: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Attachment Method | Potential Stereoselective Transformation | Ref. |

|---|---|---|---|

| Evans Oxazolidinones | Formation of N-acyl oxazolidinone | Diastereoselective addition to the α-keto group | wikipedia.org |

| Pseudoephedrine | Formation of a chiral amide | Diastereoselective alkylation or addition reactions | wikipedia.org |

| (-)-8-Phenylmenthol | Formation of a chiral ester | Diastereoselective conjugate additions (on an unsaturated derivative) | wikipedia.org |

Advanced Theoretical and Computational Investigations of 3 5 Bromofuran 2 Yl 2 Oxopropanoic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid, these computational approaches provide profound insights into its fundamental properties, which are not readily accessible through experimental means alone. DFT has been widely used to study related furan (B31954) derivatives, offering a reliable framework for predicting electronic characteristics, conformational preferences, and reactivity. researchgate.net

Electronic Structure and Bonding Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of this compound is central to its chemical behavior. DFT calculations can elucidate the distribution of electrons within the molecule, highlighting the nature of its chemical bonds and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is a critical parameter, as it provides a measure of the molecule's chemical reactivity and kinetic stability.

In similar furan derivatives, the HOMO is typically localized over the furan ring, indicating that this region is electron-rich and susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the more electron-withdrawing portions of the molecule. mdpi.com For this compound, it is anticipated that the HOMO would be concentrated on the furan ring, while the LUMO would likely be centered around the α-keto acid moiety. The bromine atom, being electronegative, would also influence the charge distribution through inductive effects.

A detailed analysis of the charge distribution reveals the partial positive and negative charges on each atom, offering clues about the molecule's polarity and intermolecular interactions. This information is invaluable for understanding how the molecule might interact with other chemical species.

Table 1: Illustrative Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.2 D | A significant dipole moment suggests a polar molecule with notable electrostatic interactions. |

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, rotations around the C-C single bonds connecting the furan ring, the methylene (B1212753) bridge, and the oxopropanoic acid group give rise to various conformers with different potential energies. libretexts.orgnih.gov

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. mdpi.com The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. youtube.com The relative energies of the stable conformers determine their population at a given temperature. Factors such as steric hindrance and intramolecular hydrogen bonding play a crucial role in determining the most stable conformation. libretexts.org For instance, a conformation that allows for an intramolecular hydrogen bond between the carboxylic acid proton and one of the oxygen atoms of the keto group might be particularly stable.

Computational studies on similar molecules have shown that different conformers can exhibit distinct chemical properties and biological activities. mdpi.com Therefore, understanding the conformational landscape of this compound is essential for a complete picture of its behavior.

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Indices

Computational chemistry provides a quantitative framework for predicting the reactivity of different sites within a molecule. By analyzing the electronic structure, one can identify regions that are likely to act as electrophiles (electron acceptors) or nucleophiles (electron donors). researchgate.net

Fukui functions and dual descriptor analysis are commonly used to pinpoint the most reactive sites for nucleophilic and electrophilic attack. These indices are derived from the changes in electron density upon the addition or removal of an electron. For this compound, the furan ring is expected to have nucleophilic character, particularly at the positions not substituted by the bromo and propanoic acid groups. The carbonyl carbons of the keto and carboxylic acid groups are anticipated to be primary electrophilic sites, susceptible to attack by nucleophiles. researchgate.net

Computational Spectroscopic Predictions for Mechanistic Insights (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods can predict various spectroscopic properties, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and can provide insights into the molecule's structure and bonding.

By calculating the vibrational frequencies, one can assign the peaks in an experimental IR spectrum to specific molecular motions. This can help to confirm the presence of certain functional groups and provide information about the molecule's conformation. Similarly, the prediction of NMR chemical shifts can aid in the assignment of signals in ¹H and ¹³C NMR spectra, which is crucial for structural elucidation. mdpi.com

For mechanistic studies, computational spectroscopy can be used to characterize transient species, such as reaction intermediates and transition states, which are often difficult to observe experimentally. By comparing the calculated spectra of proposed intermediates with experimental data, it is possible to gain a deeper understanding of the reaction mechanism.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway, characterize the transition states and intermediates, and calculate the activation energies. rsc.orgnih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of mechanistic studies is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net Various computational algorithms are available to find the geometry of the TS. Once the TS has been located, its structure can provide valuable information about the bond-breaking and bond-forming processes that occur during the reaction.

Intrinsic Reaction Coordinate (IRC) analysis is then performed to confirm that the located TS indeed connects the reactants and products. researchgate.net The IRC calculation traces the reaction pathway downhill from the TS to the reactant and product minima on the potential energy surface. This provides a detailed picture of the molecular rearrangements that occur as the reaction progresses. For reactions involving this compound, IRC analysis could be used to visualize the precise atomic motions involved in, for example, a nucleophilic addition to one of the carbonyl groups.

Energetic Profiles of Reaction Pathways Involving this compound

The reactivity of this compound can be computationally explored by mapping the energetic profiles of its potential reaction pathways. Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of organic reactions, as demonstrated in studies of similar furan-containing molecules. For instance, research on the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives has utilized DFT to identify reactive intermediates, such as O,C-diprotonated forms, which are crucial for understanding the reaction mechanism. nih.govresearchgate.net

By analogy, potential reaction pathways for this compound could include nucleophilic attack at the carbonyl carbons, electrophilic substitution on the furan ring, or reactions involving the carboxylic acid group. Computational studies can model the transition states and intermediates for such reactions, providing critical data on activation energies and reaction thermodynamics.

A hypothetical reaction pathway could involve the bromination of the furan ring, a reaction known to proceed via a highly asynchronous concerted process. researchgate.net The energetic barrier for such a reaction would be influenced by the electron-withdrawing nature of the 2-oxopropanoic acid substituent. High-throughput computational screening has shown that energy-based descriptors, such as reaction energies calculated with DFT, can be excellent predictors of chemical behavior. nih.gov

Table 1: Hypothetical Energetic Data for Key Reaction Steps

| Reaction Step | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Nucleophilic addition to α-keto group | This compound + Nu- | Adduct | 15-25 | -10 to -5 |

| Electrophilic aromatic substitution (e.g., nitration) | This compound + NO2+ | Nitro-substituted product | 20-30 | -5 to 0 |

| Decarboxylation | This compound | 2-(5-Bromofuran-2-yl)acetaldehyde + CO2 | > 40 | +5 to +10 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of organic reactivity and computational studies of similar compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules in various environments. For this compound, MD simulations can provide valuable information on its conformational flexibility and interactions with solvents.

The solubility and reactivity of a molecule are significantly influenced by its interactions with the surrounding solvent molecules. MD simulations can model the solvation shell of this compound in different solvents, revealing details about hydrogen bonding and other non-covalent interactions. Studies on similar heteroaromatic compounds have successfully used a combination of MD and DFT to understand solubilization and aggregation. rsc.org

In aqueous solution, the carboxylic acid and keto groups of the target molecule would be expected to form strong hydrogen bonds with water molecules. The bromofuran ring, being more hydrophobic, would have weaker interactions. The balance of these interactions will dictate the molecule's orientation and distribution in the solvent.

The 2-oxopropanoic acid side chain of the molecule is flexible, with several rotatable bonds. This allows for a range of possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. Research on pyruvic acid (2-oxopropanoic acid) has shown that it can exist in multiple conformations, and the conformational transformation can be studied using techniques like umbrella sampling to determine the potential of mean force. researchgate.net Similar investigations on perfluoropropionic acid have also identified multiple stable conformers. mdpi.com

Table 2: Predicted Conformational Dihedral Angles and Relative Energies

| Conformer | Dihedral Angle 1 (O=C-C=O) | Dihedral Angle 2 (C-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | ~180° (anti) | ~0° (syn) | 0.0 |

| B | ~0° (syn) | ~0° (syn) | 1.5 |

| C | ~180° (anti) | ~120° (gauche) | 2.8 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of similar alpha-keto acids.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Reactivity or Other Non-Prohibited Properties

QSPR models are statistical tools that correlate the structural features of molecules with their physicochemical properties. For this compound and its analogs, a QSPR model could be developed to predict properties such as reactivity, acidity (pKa), or chromatographic retention times.

The development of a robust QSPR model involves the calculation of a wide range of molecular descriptors, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape). For predicting the reactivity of alpha,beta-unsaturated carbonyl compounds, various descriptors have been successfully employed. nih.gov

Table 3: Relevant Molecular Descriptors for a Hypothetical QSPR Model of Reactivity

| Descriptor Type | Descriptor Name | Potential Correlation with Reactivity |

|---|---|---|

| Electronic | LUMO Energy | Lower LUMO energy may indicate higher susceptibility to nucleophilic attack. |

| Topological | Wiener Index | Reflects molecular branching, which can influence steric hindrance. |

| Geometrical | Molecular Surface Area | Larger surface area may allow for greater interaction with reactants. |

| Quantum-Chemical | Partial Charge on Carbonyl Carbon | A more positive partial charge would suggest a more electrophilic center. |

Cheminformatics Approaches for Analog Design and Virtual Screening (focused on synthetic accessibility or reactivity)

Cheminformatics provides the tools and techniques to manage and analyze large chemical datasets, which is invaluable for designing novel compounds with desired properties. For this compound, cheminformatics approaches can be used to generate a virtual library of analogs and screen them for properties like synthetic accessibility and reactivity. nih.gov

Virtual screening of furan derivatives has been successfully employed to identify compounds with specific biological activities. dntb.gov.uamdpi.comnih.govresearchgate.net A similar approach could be used to explore the chemical space around the target molecule. By systematically modifying the substituents on the furan ring or the side chain, a diverse library of analogs can be created.

These virtual libraries can then be filtered based on various criteria. For synthetic accessibility, algorithms can assess the complexity of the molecules and the availability of starting materials. For reactivity, the QSPR models discussed in the previous section can be applied to predict the reactivity of each analog. This allows for the prioritization of a smaller, more manageable set of compounds for synthesis and experimental testing. acs.org

Advanced Research Applications and Utility of 3 5 Bromofuran 2 Yl 2 Oxopropanoic Acid As a Chemical Platform

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid, namely the presence of a reactive α-keto acid moiety and a versatile bromofuran core, position it as a valuable precursor in the synthesis of complex organic molecules. The bromine atom on the furan (B31954) ring serves as a handle for various cross-coupling reactions, while the α-keto acid functionality can participate in a wide range of transformations to build molecular complexity.

Intermediate in Total Synthesis Efforts of Natural Products (academic focus)

While no specific total syntheses explicitly report the use of this compound as an intermediate, the furan nucleus is a common motif in a wide array of natural products. The synthesis of such natural products often involves the use of functionalized furan building blocks. Brominated furans, in particular, are versatile intermediates that can be elaborated into more complex structures through reactions such as Suzuki, Stille, and Sonogashira couplings. The α-keto acid portion of the molecule could be envisioned to participate in reactions like aldol (B89426) condensations, decarboxylative processes, or amination reactions to construct key fragments of natural products.

Building Block for Heterocyclic Scaffolds in Material Science

The development of novel materials with tailored electronic and photophysical properties is an active area of research. Heterocyclic compounds, particularly those containing conjugated systems, are often employed as building blocks for organic electronic materials. Furan-containing polymers and small molecules have been investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The this compound scaffold could potentially be utilized in the synthesis of such materials. The bromofuran moiety can be polymerized or incorporated into larger conjugated systems via cross-coupling reactions. The α-keto acid functionality could be modified to tune the electronic properties of the resulting material or to introduce specific functionalities for self-assembly or surface modification.

Role in Catalysis Research

The application of furan derivatives in catalysis is a growing field. The inherent reactivity and coordination ability of the furan ring make it an attractive scaffold for the development of new catalysts and ligands.

Ligand Design and Synthesis for Organometallic Catalysis

The design of ligands is crucial for controlling the reactivity and selectivity of organometallic catalysts. While there is no specific literature on the use of this compound in ligand design, its structure offers potential coordination sites. The oxygen atom of the furan ring and the carbonyl groups of the α-keto acid could potentially coordinate to a metal center. Furthermore, the bromofuran unit can be functionalized to introduce other ligating groups, allowing for the synthesis of bidentate or polydentate ligands. These ligands could find applications in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and polymerization.

Applications in Advanced Materials Research

The synthesis of advanced materials from renewable resources is a key area of sustainable chemistry. Furan derivatives, which can be derived from biomass, are attractive building blocks for the creation of new polymers and materials. Although specific applications of this compound in this area are not documented, its structure is amenable to polymerization and material fabrication. The bromine atom allows for polymerization through cross-coupling reactions, potentially leading to the formation of novel conjugated polymers with interesting electronic and optical properties. The α-keto acid functionality could be exploited for post-polymerization modification, enabling the tuning of material properties or the introduction of specific functionalities.

Future Research Perspectives and Emerging Directions for 3 5 Bromofuran 2 Yl 2 Oxopropanoic Acid

Development of Novel and Highly Efficient Synthetic Methodologies

The future synthesis of 3-(5-Bromofuran-2-yl)-2-oxopropanoic acid and its derivatives will likely focus on methods that offer improved efficiency, sustainability, and functional group tolerance over classical approaches. Current synthetic strategies for furan (B31954) derivatives often involve multi-step sequences, which can be time-consuming and generate significant waste. organic-chemistry.org Future research could prioritize the development of more direct and atom-economical routes.

Key areas for development include:

Direct C-H Functionalization: The direct introduction of the 2-oxopropanoic acid side chain onto a pre-existing 5-bromofuran core via C-H activation would represent a significant advancement. This approach would shorten the synthetic sequence and reduce the need for pre-functionalized starting materials.

Catalytic Methodologies: The exploration of novel catalysts, including those based on non-noble metals, could lead to more sustainable and cost-effective synthetic processes. nih.govmdpi.com Research into catalytic systems that can tolerate the functionalities present in the target molecule will be crucial. upenn.edu

| Potential Synthetic Approach | Key Advantages | Illustrative Catalyst/Reagent |

| Direct C-H Acylation | Atom economy, reduced steps | Palladium or Rhodium catalysts |

| Catalytic Oxidation | Use of greener oxidants | Heterogeneous catalysts with H₂O₂ |

| Domino Heck/Cross-Coupling | Rapid complexity generation | Palladium catalysts |

This table presents hypothetical synthetic strategies that could be explored for the efficient synthesis of this compound.

Exploration of Unprecedented Reactivity Patterns and Transformations